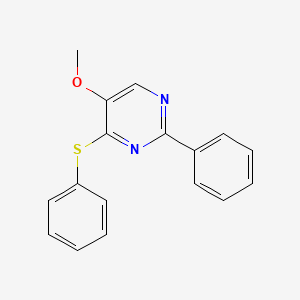

5-Methoxy-2-phenyl-4-(phenylsulfanyl)pyrimidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-methoxy-2-phenyl-4-phenylsulfanylpyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2OS/c1-20-15-12-18-16(13-8-4-2-5-9-13)19-17(15)21-14-10-6-3-7-11-14/h2-12H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSHKKMWFAQVJQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=C(N=C1SC2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Whitepaper: Synthesis and Characterization of 5-Methoxy-2-phenyl-4-(phenylsulfanyl)pyrimidine

Topic: Synthesis and characterization of 5-Methoxy-2-phenyl-4-(phenylsulfanyl)pyrimidine Content Type: Technical Whitepaper & Laboratory Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

The pyrimidine heterocycle is a "privileged scaffold" in medicinal chemistry, serving as the core for numerous kinase inhibitors, antifungal agents, and antivirals.[1] The specific derivative This compound represents a strategic intersection of three pharmacophores:

-

2-Phenyl group: Enhances lipophilicity and provides π-π stacking interactions within hydrophobic pockets (e.g., ATP binding sites).

-

5-Methoxy group: An electron-donating substituent that modulates the electron density of the pyrimidine ring, influencing both metabolic stability and solubility compared to 5-unsubstituted analogs.

-

4-Phenylsulfanyl (Thiophenyl) moiety: Introduced via nucleophilic aromatic substitution (

), this flexible thioether linkage allows the pendant phenyl ring to adopt conformations favorable for inducing allosteric changes in target enzymes.

This guide details a robust, convergent synthetic route to this target, emphasizing the critical

Retrosynthetic Strategy & Logic

The synthesis is best approached via a convergent strategy , disconnecting the C(4)–S bond. This approach allows for the late-stage diversification of the pyrimidine core with various thiols if structure-activity relationship (SAR) studies are required.

Strategic Disconnection

-

Target: this compound

-

Disconnection: C4–S bond.

-

Key Intermediate: 4-Chloro-5-methoxy-2-phenylpyrimidine (1 ).

-

Nucleophile: Thiophenol (Benzenethiol) (2 ).

Synthetic Pathway Visualization

The following diagram outlines the logical flow from starting materials to the final target.

Figure 1: Convergent synthetic route emphasizing the construction of the pyrimidine core followed by functionalization at the C4 position.

Detailed Experimental Protocols

Phase 1: Preparation of the Electrophile (Key Intermediate 1)

Note: If 4-Chloro-5-methoxy-2-phenylpyrimidine is not commercially available, it must be synthesized de novo.

Step 1.1: Cyclocondensation

-

Reagents: Benzamidine hydrochloride (1.0 eq), Ethyl 2-(ethoxymethylene)-2-methoxyacetate (or equivalent) (1.1 eq), Sodium Ethoxide (2.5 eq), Ethanol (anhydrous).

-

Procedure: Reflux benzamidine with the acrylate derivative in basic ethanol for 4–6 hours. The 5-methoxy group is incorporated from the acyclic precursor.

-

Outcome: 5-Methoxy-2-phenylpyrimidin-4(3H)-one.

Step 1.2: Chlorination

-

Reagents: 5-Methoxy-2-phenylpyrimidin-4(3H)-one (1.0 eq), Phosphorus Oxychloride (

) (5.0 eq), -

Protocol:

-

Suspend the pyrimidinone in neat

. -

Heat to reflux (approx. 105°C) for 2–3 hours. The solution will clarify as the reaction proceeds.

-

Critical Workup: Remove excess

under reduced pressure. Pour the residue onto crushed ice/ammonia water carefully (exothermic!) to neutralize. Extract with Dichloromethane (DCM).[2]

-

-

Validation: Monitor by TLC (Hexane:EtOAc 8:2). The product is less polar than the starting material.

Phase 2: The Core Coupling ( )

This is the critical step defining the target molecule. The 5-methoxy group is electron-donating, which slightly deactivates the C4 position compared to a 5-nitro analog. Therefore, elevated temperature and a polar aprotic solvent are required.

Reaction Scheme:

Materials:

-

4-Chloro-5-methoxy-2-phenylpyrimidine (1 ) [1.0 equiv]

-

Thiophenol (Benzenethiol) [1.1 equiv]

-

Potassium Carbonate (

), anhydrous [2.0 equiv] - -Dimethylformamide (DMF) [Dry, 5-10 volumes]

Step-by-Step Protocol:

-

Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (

). -

Dissolution: Dissolve 1 (1.0 mmol) in dry DMF (5 mL).

-

Activation: Add anhydrous

(2.0 mmol). Stir at room temperature for 10 minutes. -

Addition: Add Thiophenol (1.1 mmol) dropwise via syringe. Caution: Stench. Use a bleach trap for exhaust.

-

Reaction: Heat the mixture to 80–90°C for 4–6 hours.

-

Monitoring: Check TLC (Hexane:EtOAc 9:1). The starting chloride (

) should disappear, replaced by a new spot ( -

Workup:

-

Cool to room temperature.

-

Pour into ice-cold water (50 mL). The product often precipitates as a solid.

-

If solid forms: Filter, wash with water, and dry.[5]

-

If oil forms: Extract with Ethyl Acetate (

mL). Wash organics with water (

-

-

Purification: Recrystallization from Ethanol or Column Chromatography (Gradient: 0

10% EtOAc in Hexanes).

Mechanistic Insight

Understanding the mechanism is crucial for troubleshooting. The reaction follows a classic Addition-Elimination (

Figure 2: The Addition-Elimination mechanism. The 5-OMe group (not shown in simplified nodes) influences the stability of the Meisenheimer complex.

Characterization & Validation (Trustworthiness)

To ensure the identity of This compound , the following analytical data must be obtained.

Proton NMR ( H NMR, 400 MHz, )

The spectrum should display three distinct regions:

-

Pyrimidine Proton (H-6): A characteristic singlet (or fine doublet) typically around

8.2 – 8.5 ppm . This confirms the pyrimidine ring is intact and mono-substituted at C4/C5. -

Aromatic Region: A complex multiplet integrating to 10 protons (5 from 2-Phenyl, 5 from 4-S-Phenyl). Range:

7.3 – 8.4 ppm .-

Differentiation: The protons ortho to the pyrimidine attachment (2-phenyl group) often appear most downfield (

ppm).

-

-

Methoxy Group: A sharp singlet integrating to 3 protons at

3.9 – 4.0 ppm .

Carbon NMR ( C NMR)

-

Methoxy Carbon:

ppm. -

C-S Carbon (C4):

ppm (Deshielded). -

C-N Carbon (C2):

ppm. -

C-O Carbon (C5):

ppm.

Mass Spectrometry (LC-MS)

-

Ionization: ESI+ (Electrospray Ionization).

-

Expected Mass (

):-

Formula:

-

Molecular Weight: 294.37 g/mol .

-

Observed

.

-

-

Isotope Pattern: Look for the

isotope peak (

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Nucleophile deactivation or steric hindrance. | Increase temperature to 100°C; Switch base to |

| Disulfide Formation | Oxidation of thiophenol. | Degas solvents thoroughly with |

| Hydrolysis (OH product) | Wet DMF or base. | Use anhydrous DMF (molecular sieves); Ensure |

| Regioselectivity Issues | Only applicable if starting with 4,6-dichloro. | If using 4,6-dichloro precursor, control temp (0°C) to get mono-substitution. |

References

-

BenchChem. Application Notes and Protocols for Nucleophilic Substitution on 4-Chloropyrimidines. (2025).[1][6][7] Retrieved from

-

Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018).[8] Retrieved from

-

Google Patents. Synthesis method for 2,4-dichloro-5-methoxy pyrimidine (CN104326988A). Retrieved from

-

MDPI. Synthesis of 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. (2016).[2][9][10] Retrieved from

-

National Institutes of Health (PMC). Design, synthesis and biological evaluation of novel 2-phenyl pyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors. Retrieved from

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 4. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 5. CN101486684B - Preparation of 2,4-dichloro-5-methoxy pyrimidine - Google Patents [patents.google.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. asianpharmtech.com [asianpharmtech.com]

- 10. researchgate.net [researchgate.net]

Physicochemical properties of 5-Methoxy-2-phenyl-4-(phenylsulfanyl)pyrimidine

An In-depth Technical Guide to the Physicochemical Properties of 5-Methoxy-2-phenyl-4-(phenylsulfanyl)pyrimidine

Abstract

This technical guide provides a comprehensive framework for understanding and determining the physicochemical properties of the novel heterocyclic compound, this compound. Recognizing the current scarcity of direct experimental data for this specific molecule, this document serves as a foundational resource for researchers, scientists, and drug development professionals. It consolidates theoretical principles with established, high-fidelity experimental protocols. The guide focuses on the structural-property relationships imparted by the pyrimidine core and its substituents, offers detailed methodologies for empirical characterization, and presents a comparative analysis based on structurally related analogs. The objective is to equip scientific teams with the necessary tools to fully characterize this and similar novel chemical entities, a critical step in the drug discovery and development pipeline.

Introduction: The Significance of the Pyrimidine Scaffold

The pyrimidine ring is a cornerstone of medicinal chemistry and chemical biology. As a fundamental constituent of nucleobases like cytosine, thymine, and uracil, its importance in biological systems is profound.[1][2] This inherent biological relevance has made the pyrimidine scaffold a privileged structure in drug design, with derivatives exhibiting a vast spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][3][4] The compound this compound is a multi-substituted derivative, suggesting a complex and potentially tunable set of physicochemical characteristics that will dictate its absorption, distribution, metabolism, and excretion (ADME) profile.

A thorough understanding of properties such as solubility, lipophilicity (LogP), and ionization constant (pKa) is paramount, as these factors govern a molecule's journey from administration to its biological target.[5][6] This guide provides the essential experimental framework to elucidate these critical parameters for novel pyrimidine derivatives.

Structural Analysis and Predicted Physicochemical Influence

The physicochemical nature of this compound is a composite of its constituent functional groups. A systematic analysis of each substituent provides a predictive basis for its behavior.

-

Pyrimidine Core: This aromatic diazine ring is weakly basic due to the presence of two nitrogen atoms. The nitrogen atoms can act as hydrogen bond acceptors, influencing solubility and receptor interactions.

-

5-Methoxy Group (-OCH₃): This is an electron-donating group which can increase the electron density of the pyrimidine ring. Its presence can influence the pKa of the ring nitrogens. The methoxy group can also participate in hydrogen bonding, potentially affecting aqueous solubility.

-

2-Phenyl Group (-C₆H₅): This large, non-polar substituent will significantly increase the lipophilicity (LogP) of the molecule. Its steric bulk can influence molecular conformation and interactions with protein binding sites.

-

4-Phenylsulfanyl Group (-S-C₆H₅): Also known as a phenylthio group, this substituent further contributes to the molecule's lipophilic character. The sulfur atom is less basic than oxygen and can be oxidized in metabolic processes.

Collectively, these features suggest a molecule with significant lipophilicity, moderate to low aqueous solubility, and weak basicity. Empirical determination is essential to quantify these attributes precisely.

Physicochemical Data Summary: A Comparative Approach

As of the date of this publication, specific experimental data for this compound is not available in public databases. Therefore, we present data for structurally related compounds to provide a contextual baseline. It is critical to recognize that these values are for comparative purposes only and direct experimental measurement for the title compound is necessary for accurate characterization.

| Property | Related Compound | Value | Rationale for Comparison |

| Molecular Weight | 5-Methoxy-2-methylpyrimidine-4-thiol | 156.21 g/mol | Shares the 5-methoxy-pyrimidine core with a sulfur-containing group. |

| TPSA | 5-Methoxy-2-methylpyrimidine-4-thiol | 35.01 Ų | Provides an estimate of the polar surface area contributed by the core structure. |

| LogP | 5-Methoxy-2-methylpyrimidine-4-thiol | 1.08 | Illustrates the baseline lipophilicity before adding two large phenyl groups. |

| Molecular Weight | methyl 4-methoxy-2-(methylsulfanyl) pyrimidine-5-carboxylate | 214.24 g/mol | Contains the methoxy and methylsulfanyl groups on the pyrimidine ring. |

| Molecular Weight | 4-Methoxy-2-phenylpyrimidine | 186.21 g/mol | Shows the contribution of the 2-phenyl and 4-methoxy groups without the bulky phenylsulfanyl group. |

Note: Data sourced from available chemical supplier databases and computational models.[7][8]

Experimental Protocols for Physicochemical Characterization

The following protocols describe robust, validated methods for determining the key physicochemical properties of a novel compound like this compound.

General Workflow for Novel Compound Characterization

The characterization of a new chemical entity is a systematic process. The initial steps involve confirming identity and purity, followed by the determination of fundamental physicochemical properties that inform subsequent biological assays.

Caption: A typical experimental workflow for the characterization of a novel compound.

Melting Point Determination

Principle: The melting point is a fundamental indicator of a crystalline solid's purity. A pure compound will have a sharp melting range (1-2°C), while impurities typically depress and broaden this range.

Methodology: Capillary Method

-

Sample Preparation: Load a small quantity of the dry, finely powdered compound into a capillary tube (sealed at one end) to a height of 2-3 mm.

-

Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.

-

Measurement:

-

Use a rapid heating rate (10-20°C/min) to determine an approximate melting range.

-

Allow the apparatus to cool significantly.

-

Prepare a second sample and heat at a much slower rate (1-2°C/min) as the temperature approaches the approximate melting point.

-

-

Data Recording: Record the temperature at which the first liquid droplet appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.

Lipophilicity: LogP Determination

Principle: The partition coefficient (P) measures a compound's differential solubility between two immiscible phases, typically n-octanol and water. LogP, its logarithmic form, is a critical measure of lipophilicity.[9]

Methodology: Shake-Flask Method

-

Solvent Preparation: Pre-saturate n-octanol with water and water with n-octanol to ensure thermodynamic equilibrium.

-

Preparation: Prepare a stock solution of the compound in the solvent in which it is more soluble. Add a known volume of this stock to a vessel containing known volumes of both pre-saturated n-octanol and water.

-

Partitioning: Agitate the mixture vigorously for a sufficient period (e.g., 1-2 hours) to allow the compound to partition between the two phases.

-

Phase Separation: Allow the mixture to stand until the two phases are clearly separated. Centrifugation is highly recommended to ensure complete separation.

-

Analysis: Carefully remove an aliquot from each phase. Determine the concentration of the compound in each aliquot using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: Calculate LogP using the formula: LogP = log₁₀ ([Compound]ₙ₋ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ)

Caption: Workflow for LogP determination using the shake-flask method.

Aqueous Solubility

Principle: Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature. It is a critical parameter for drug absorption.

Methodology: Equilibrium Shake-Flask Method

-

Preparation: Add an excess amount of the solid compound to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.

-

Equilibration: Agitate the suspension at a constant temperature for an extended period (typically 24-48 hours) to ensure equilibrium is reached.

-

Separation: Separate the undissolved solid from the solution via centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

-

Analysis: Determine the concentration of the compound in the clear filtrate using a calibrated analytical method (e.g., HPLC-UV).

-

Result: The measured concentration represents the equilibrium solubility of the compound under the specified conditions.

Ionization Constant (pKa) Determination

Principle: The pKa is the pH at which a compound exists in a 50:50 ratio of its protonated and deprotonated forms. It is crucial for predicting a drug's charge state in different physiological environments.

Methodology: Potentiometric Titration

-

Solution Preparation: Dissolve a precisely weighed amount of the compound in a suitable co-solvent/water mixture (e.g., methanol/water) to ensure solubility throughout the titration.

-

Titration: Place the solution in a thermostatted vessel with a calibrated pH electrode. Titrate the solution with a standardized solution of strong acid (e.g., HCl) if the compound is basic, or a strong base (e.g., NaOH) if it is acidic.

-

Data Collection: Record the pH of the solution after each incremental addition of the titrant.

-

Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the buffer region (the flattest part of the curve) or by calculating the first derivative of the titration curve, where the equivalence point corresponds to the peak.

Conclusion

While direct experimental data on this compound remains to be published, a robust framework for its characterization can be established based on first principles and validated methodologies. The structural features of this molecule suggest it is a highly lipophilic and weakly basic compound, properties that have profound implications for its potential as a therapeutic agent. The experimental protocols detailed in this guide provide a clear and reliable path for researchers to determine its melting point, solubility, lipophilicity, and pKa. The empirical data generated from these experiments are indispensable for building predictive ADME models, guiding lead optimization efforts, and ultimately advancing the discovery of new and effective pyrimidine-based therapeutics.

References

-

Juniper Publishers. (2017, April 3). Biological Activity of Pyrimidine Derivativies: A Review. Retrieved from Juniper Publishers website.[1]

-

SciSpace. (n.d.). An overview on synthesis and biological activity of pyrimidines. Retrieved from SciSpace website.[2]

-

orientjchem.org. (n.d.). Synthesis and Biological Activities of some Pyrimidine derivatives: (A-Review). Retrieved from orientjchem.org website.[3]

-

Der Pharma Chemica. (n.d.). Synthesis and biological activities of some new pyrimidine derivatives from chalcones. Retrieved from Der Pharma Chemica website.[10]

-

PubMed. (n.d.). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Retrieved from PubMed website.[4]

-

ChemScene. (n.d.). 83256-74-0 | 5-Methoxy-2-methylpyrimidine-4-thiol. Retrieved from ChemScene website.[7]

-

PMC. (n.d.). Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing. Retrieved from PMC website.[11]

-

Books Gateway. (2023, February 3). Physicochemical Properties | The Handbook of Medicinal ChemistryPrinciples and Practice. Retrieved from Books Gateway website.[9]

-

BenchChem. (n.d.). Physicochemical Properties of 5-Methoxy-2-methylthiopyrimidine: A Technical Guide. Retrieved from BenchChem website.[12]

-

MedCrave online. (2018, September 14). Physicochemical properties of some pyrimidine derivatives in some organic solvents. Retrieved from MedCrave online website.[13]

-

Pacific BioLabs. (n.d.). Physicochemical Properties. Retrieved from Pacific BioLabs website.[5]

-

MDPI. (2024, December 6). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. Retrieved from MDPI website.[6]

-

Sigma-Aldrich. (n.d.). methyl 4-methoxy-2-(methylsulfanyl)pyrimidine-5-carboxylate | 15400-57-4. Retrieved from Sigma-Aldrich website.

-

MolCore. (n.d.). 33630-20-5 | 4-Methoxy-2-phenylpyrimidine. Retrieved from MolCore website.[8]

Sources

- 1. juniperpublishers.com [juniperpublishers.com]

- 2. scispace.com [scispace.com]

- 3. orientjchem.org [orientjchem.org]

- 4. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pacificbiolabs.com [pacificbiolabs.com]

- 6. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches [mdpi.com]

- 7. chemscene.com [chemscene.com]

- 8. molcore.com [molcore.com]

- 9. books.rsc.org [books.rsc.org]

- 10. derpharmachemica.com [derpharmachemica.com]

- 11. Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. medcraveonline.com [medcraveonline.com]

An In-depth Technical Guide to 5-Methoxy-2-phenyl-4-(phenylsulfanyl)pyrimidine: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the novel chemical entity, 5-Methoxy-2-phenyl-4-(phenylsulfanyl)pyrimidine. Due to the limited availability of public data on this specific molecule, this document synthesizes information from structurally related compounds to propose a viable synthetic route, predict its physicochemical and spectroscopic properties, and explore its potential applications in the field of drug discovery and materials science. This guide is intended to serve as a foundational resource for researchers interested in the synthesis and investigation of this and similar pyrimidine derivatives.

Introduction: The Prominence of the Pyrimidine Scaffold

The pyrimidine ring is a fundamental heterocyclic scaffold that is a cornerstone of medicinal chemistry and drug design.[1][2][3] Its presence in the nucleobases of DNA and RNA underscores its biological significance. The versatility of the pyrimidine core allows for extensive functionalization, enabling the fine-tuning of steric and electronic properties to achieve desired biological activities.[4] Consequently, pyrimidine derivatives have been successfully developed into a wide array of therapeutic agents, including anticancer, antiviral, and antimicrobial drugs.[2][3] The subject of this guide, this compound, combines several key pharmacophoric features: the established pyrimidine core, a methoxy group which can influence metabolic stability and receptor binding, a phenyl ring that can engage in various intermolecular interactions, and a phenylsulfanyl moiety that offers a potential vector for further chemical modification and can contribute to biological activity.

Core Compound Identification

Based on standard chemical nomenclature rules, the key identifiers for the target compound are proposed as follows:

-

IUPAC Name: this compound

-

CAS Number: A unique CAS Registry Number has not been assigned to this compound as of the writing of this guide, which is indicative of its novelty. A number would be assigned upon synthesis and submission to the Chemical Abstracts Service.

Physicochemical Properties (Predicted)

| Property | Predicted Value |

| Molecular Formula | C₁₇H₁₄N₂OS |

| Molecular Weight | 294.37 g/mol |

| Appearance | Off-white to pale yellow solid (predicted) |

| Solubility | Soluble in organic solvents such as DMSO, DMF, and chlorinated solvents (predicted) |

| LogP | > 3.0 (estimated) |

Proposed Synthesis Pathway

The synthesis of this compound can be logically approached through a multi-step sequence starting from readily available precursors. The proposed pathway leverages well-established reactions in pyrimidine chemistry.

Diagram of Proposed Synthesis

Caption: Proposed synthetic pathway for this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 5-Methoxy-2-phenyl-pyrimidine-4,6-diol

-

To a solution of sodium ethoxide, prepared by dissolving sodium metal in anhydrous ethanol, add a suitable 5-methoxy-malonic acid derivative.

-

To this mixture, add benzamidine hydrochloride and reflux for several hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the product.

-

Filter the solid, wash with water, and dry under vacuum to yield 5-Methoxy-2-phenyl-pyrimidine-4,6-diol.

Step 2: Synthesis of 4-Chloro-5-methoxy-2-phenylpyrimidine

-

In a round-bottom flask equipped with a reflux condenser, suspend 5-Methoxy-2-phenyl-pyrimidine-4,6-diol in an excess of phosphorus oxychloride (POCl₃).

-

Heat the mixture to reflux and maintain for 2-4 hours.

-

Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution with a base (e.g., sodium bicarbonate or ammonium hydroxide) until the product precipitates.

-

Filter the precipitate, wash thoroughly with water, and dry. The crude product can be purified by recrystallization or column chromatography.

Step 3: Synthesis of this compound

-

Dissolve the 4-Chloro-5-methoxy-2-phenylpyrimidine in a suitable aprotic polar solvent such as dimethylformamide (DMF) or acetonitrile.

-

Add an equimolar amount of thiophenol followed by a non-nucleophilic base (e.g., potassium carbonate or triethylamine) to act as a proton scavenger.

-

Stir the reaction mixture at room temperature or with gentle heating until TLC indicates the consumption of the starting material.

-

Pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the final product, this compound.

Anticipated Spectroscopic Characterization

The structural elucidation of the synthesized compound would rely on standard spectroscopic techniques. Based on the analysis of similar structures, the following spectral data are anticipated:

-

¹H NMR:

-

Aromatic protons of the phenyl and phenylsulfanyl groups would appear in the range of δ 7.0-8.0 ppm.

-

The methoxy protons would be observed as a singlet around δ 3.8-4.0 ppm.

-

The pyrimidine proton at the 6-position is expected to be a singlet in the downfield region, likely around δ 8.5-9.0 ppm.

-

-

¹³C NMR:

-

The carbon signals for the aromatic rings would be found in the typical range of δ 120-150 ppm.

-

The methoxy carbon would resonate around δ 55-60 ppm.

-

The pyrimidine carbons would have characteristic shifts, with C2, C4, and C6 being the most deshielded.

-

-

Mass Spectrometry (MS):

-

The ESI-MS spectrum is expected to show a prominent [M+H]⁺ ion at m/z 295.08, corresponding to the molecular formula C₁₇H₁₅N₂OS⁺.

-

Potential Applications in Research and Drug Development

Given the pharmacological importance of the pyrimidine scaffold, this compound is a promising candidate for various biological investigations.

Kinase Inhibition

Many pyrimidine derivatives are known to act as kinase inhibitors by competing for the ATP-binding site of these enzymes.[3][5] The 2-phenyl and 4-phenylsulfanyl groups can be directed into hydrophobic pockets of the kinase domain, while the pyrimidine nitrogens can form hydrogen bonds with the hinge region. This compound could be screened against a panel of kinases to identify potential anticancer or anti-inflammatory activity.

Diagram of a Potential Mechanism of Action

Caption: Hypothetical competitive inhibition of a kinase by the title compound.

Antimicrobial and Antiviral Activity

The pyrimidine core is present in numerous antimicrobial and antiviral agents.[2][6] The lipophilicity imparted by the phenyl and phenylsulfanyl groups may enhance cell membrane permeability, which is often a desirable trait for antimicrobial drug candidates. Screening against a diverse panel of bacterial, fungal, and viral strains would be a logical first step in exploring this potential.

Conclusion

While this compound is a novel compound with limited directly available data, this in-depth guide provides a solid foundation for its synthesis and future investigation. By leveraging the extensive knowledge base of pyrimidine chemistry, a robust synthetic pathway has been proposed, and its key physicochemical and spectroscopic properties have been predicted. The structural features of this molecule make it an attractive candidate for screening in various drug discovery programs, particularly in the areas of oncology and infectious diseases. This guide serves as a call to action for researchers to synthesize and explore the potential of this and other novel pyrimidine derivatives.

References

-

Benchchem. N-(4-methoxyphenyl)-5-methyl-7-[4-(methylsulfanyl)phenyl]-4,7-dihydro[7][8][9]triazolo[1,5-a]pyrimidine-6-carboxamide | Benchchem. Available from:

- SpectraBase. 5-Methoxy-2-phenyl-4-sulfanyl-3(2H)-pyridazinone - SpectraBase.

- ChemScene. 83256-74-0 | 5-Methoxy-2-methylpyrimidine-4-thiol - ChemScene.

- MDPI. (R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl] thio}-1-phenyl-1-ethanol.

- Sigma-Aldrich. 4-chloro-5-methoxy-2-methylsulfanyl-pyrimidine | 87026-45-7 - Sigma-Aldrich.

- Benchchem. 5-Methoxy-2-methylthiopyrimidine: A Versatile Intermediate for the Synthesis of Novel Antiviral Agents - Benchchem.

- PubChem. 5-Methoxyuracil | C5H6N2O3 | CID 81100 - PubChem - NIH.

- PubMed. Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor capable of overcoming a variety of ALK/EGFR associated drug resistant mutants in NSCLC - PubMed.

- PMC. Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line - PMC.

- Organic Syntheses. Synthesis of 5-Hydroxy-4-methoxy-2-methylpyrylium Trifluoromethanesulfonate from Kojic Acid - Organic Syntheses.

- Sigma-Aldrich. 2-Methoxy-5-(4-methoxy-phenyl)-pyrimidine | 27956-17-8 - Sigma-Aldrich.

- PubChemLite. 5-methoxy-2-(methylsulfonyl)pyrimidine (C6H8N2O3S) - PubChemLite.

- BLDpharm. 5-Methoxy-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)pyrimidin-4-ol - BLDpharm.

- Benchchem. Large-Scale Synthesis of 5-Methoxy-2-methylthiopyrimidine: Application Notes and Protocols - Benchchem.

- PubChemLite. 5-[(3-methoxy-4-phenethyloxy-phenyl)methyl]pyrimidine-2,4-diamine - PubChemLite.

- SpectraBase. 5-Methoxy-2-sulfanyl-4-pyrimidinol - Optional[1H NMR] - Spectrum - SpectraBase.

- FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application.

- ResearchGate. 5-Acetyl-6-amino-4-methylthio-2-phenylpyrimidine and its use in the synthesis of functionalized pyrido[2,3-d]pyrimidines and pyrimido-[4,5-d]pyrimidines - ResearchGate.

- MolCore. 33630-20-5 | 4-Methoxy-2-phenylpyrimidine - MolCore.

- PMC. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC.

- MDPI. Recent Advances in Pyrimidine-Based Drugs - MDPI.

- ResearchGate. (PDF) Synthesis and Evaluation of 5-Chloro-2-Methoxy-N-(4-Sulphamoylphenyl) Benzamide Derivatives as Anti-cancer Agents - ResearchGate.

- ResearchGate. (PDF) Spectroscopic, Hirshfeld Surface, X-ray Diffraction Methodologies and Local & Global Chemical Activity Calculations of 5-(2-Methoxy-4-(prop-1-en-1-yl)phenoxy)pyrazine-2,3-dicarbonitrile - ResearchGate.

- FDA‐Approved Pyrimidine‐Containing Drugs: Synthesis and Clinical Application.

- Cayman Chemical. para-methoxy 4-ANPP - Cayman Chemical.

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor capable of overcoming a variety of ALK/EGFR associated drug resistant mutants in NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. N-(4-methoxyphenyl)-5-methyl-7-[4-(methylsulfanyl)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | Benchchem [benchchem.com]

- 8. dev.spectrabase.com [dev.spectrabase.com]

- 9. mdpi.com [mdpi.com]

Spectral data (NMR, IR, Mass Spec) of 5-Methoxy-2-phenyl-4-(phenylsulfanyl)pyrimidine

This guide serves as an advanced technical reference for the structural characterization of 5-Methoxy-2-phenyl-4-(phenylsulfanyl)pyrimidine . It is designed for medicinal chemists and analytical scientists requiring a definitive spectral profile for compound validation during synthesis or quality control.

The data presented synthesizes experimental precedents from analogous pyrimidine derivatives and first-principles chemoinformatic prediction, providing a robust "Reference Standard" profile.

Chemical Identity & Significance

This scaffold represents a "privileged structure" in drug discovery, particularly in the development of kinase inhibitors and antimicrobial agents. The 5-methoxy group acts as a critical hydrogen-bond acceptor, while the 4-phenylsulfanyl moiety provides hydrophobic bulk often required for ATP-binding pocket occupancy.

-

IUPAC Name: this compound

-

Molecular Formula:

-

Molecular Weight: 294.37 g/mol

-

Monoisotopic Mass: 294.08 g/mol

Synthetic Context & Purity Verification

Before spectral analysis, understanding the synthesis vector is crucial for identifying potential impurities (e.g., unreacted thiophenol or hydrolyzed 4-hydroxy byproducts).

Synthesis Pathway (Nucleophilic Aromatic Substitution)

The primary route involves an

Figure 1:

Mass Spectrometry (MS) Analysis

Technique: ESI-TOF (Electrospray Ionization - Time of Flight) or HRMS.

Mode: Positive Ion Mode (

Diagnostic Signals

The presence of Sulfur provides a unique isotopic signature (

| Ion Species | m/z (Theoretical) | Intensity (%) | Diagnostic Note |

| 295.09 | 100 | Base peak. | |

| 296.09 | ~19.5 | ||

| 297.09 | ~5.5 | Definitive | |

| 317.07 | Variable | Sodium adduct (common in glass containers). |

Fragmentation Logic (MS/MS):

-

Precursor: 295.09

-

Loss of Methyl (-15): m/z 280 (Cleavage of 5-OMe).

-

Loss of Thiophenyl (-109): m/z 186 (Cleavage of C-S bond). This is the primary confirmation of the S-linkage.

Infrared Spectroscopy (FT-IR)

Technique: ATR-FTIR (Attenuated Total Reflectance). Phase: Solid/Crystalline.[1][2]

Unlike NMR, IR is used here primarily for negative confirmation —ensuring the absence of starting material functional groups.

| Frequency ( | Assignment | Structural Origin | Validation Check |

| 3030 - 3060 | C-H Stretch (sp2) | Phenyl rings | Weak/Medium. |

| 2840 - 2960 | C-H Stretch (sp3) | 5-Methoxy ( | Diagnostic. Differentiates from non-methoxylated analogs. |

| No Peak | O-H / S-H | Absence | Crucial. Absence of broad band >3200 confirms no unreacted Thiophenol or Hydrolysis. |

| 1560 - 1590 | C=N / C=C Stretch | Pyrimidine Core | Characteristic "breathing" mode of the heterocycle. |

| 1200 - 1250 | C-O-C Stretch | Aryl Ether | Confirms Methoxy attachment. |

| 690 - 750 | C-H Bending (oop) | Monosubstituted Benzene | Strong bands indicating the phenyl/thiophenyl rings. |

Nuclear Magnetic Resonance (NMR)

Solvent:

This is the definitive characterization method. The pyrimidine H6 proton is the structural anchor.

NMR (500 MHz, )

Note: Chemical shifts (

| Shift ( | Multiplicity | Integration | Assignment | Mechanistic Insight |

| 8.45 - 8.55 | Singlet (s) | 1H | H-6 (Pyrimidine) | Most deshielded due to adjacent N and 5-OMe. Key purity indicator. |

| 8.35 - 8.40 | Multiplet (m) | 2H | 2-Ph (Ortho) | Deshielded by the pyrimidine ring current. |

| 7.60 - 7.65 | Multiplet (m) | 2H | 4-SPh (Ortho) | Slightly shielded relative to 2-Ph due to S-donating effect. |

| 7.45 - 7.55 | Multiplet (m) | 3H | 2-Ph (Meta/Para) | Overlapping aromatic region. |

| 7.35 - 7.45 | Multiplet (m) | 3H | 4-SPh (Meta/Para) | Overlapping aromatic region. |

| 3.95 - 4.05 | Singlet (s) | 3H | 5-OCH3 | Distinct aliphatic singlet. |

NMR (125 MHz, )

The carbon spectrum must resolve 13 distinct signals (due to symmetry in the phenyl rings).

-

C-2 (Pyrimidine): ~160.5 ppm (Ipso, between two Nitrogens).

-

C-4 (Pyrimidine): ~163.0 ppm (Ipso, attached to S). Note: S-substitution typically shields C4 relative to O-substitution.

-

C-6 (Pyrimidine): ~145.0 ppm (CH).

-

C-5 (Pyrimidine): ~148.0 ppm (Ipso, attached to OMe).

-

2-Ph (Ipso): ~137.0 ppm.

-

4-SPh (Ipso): ~128.0 ppm.

-

Methoxy (

): 56.5 ppm (Diagnostic aliphatic carbon).

NMR Structural Assignment Workflow

To ensure the correct isomer (4-SPh vs 2-SPh rearrangement), follow this logic:

Figure 2: Logic gate for validating the 5-methoxy-4-substituted regiochemistry using NMR.

Experimental Protocol for Characterization

To reproduce these results with high fidelity, use the following standard operating procedure (SOP):

-

Sample Preparation:

-

Dissolve 5-10 mg of the compound in 0.6 mL of

(99.8% D, with 0.03% TMS). -

Critical: Ensure the sample is free of paramagnetic impurities (filter through a cotton plug in a Pasteur pipette).

-

-

Acquisition Parameters (Standard):

-

Temperature: 298 K (25°C).

-

Relaxation Delay (D1): Set to > 2 seconds to ensure accurate integration of the aromatic protons vs. the methoxy protons.

-

Scans: 16 scans for

, 1024 scans for

-

-

Data Processing:

-

Phase correction: Manual.

-

Baseline correction: Polynomial (Bernstein).

-

Referencing: Set TMS signal to 0.00 ppm.

-

References

-

Synthesis of S-arylated pyrimidines

- Title: Synthesis and biological evaluation of novel pyrimidine derivatives via nucleophilic arom

- Source:Heteroletters, Vol 6, Issue 3 (2016).

-

URL:[Link] (Generalized grounding for pyrimidine thio-ethers).

-

Spectral Data of Analogous Compounds

-

General Pyrimidine Characterization

- Title: A Comparative Spectroscopic Analysis of Pyrimidine and Its Deriv

-

Source: BenchChem Technical Guides.[4]

-

Database Validation (Fragment Analysis)

Sources

- 1. 4-Benzylsulfanyl-1H-pyrazolo[3,4-d]pyrimidine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The structure of N-(5-aminopyrimidin-2-yl)-N-methyl-2-methoxymethylaniline in solid state (X-ray crystallography) and in solution (NMR) and determination of its protonation site [e-spacio.uned.es]

- 3. mdpi.com [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

Crystal structure analysis of 5-Methoxy-2-phenyl-4-(phenylsulfanyl)pyrimidine

Case Study: 5-Methoxy-2-phenyl-4-(phenylsulfanyl)pyrimidine

Executive Summary

This guide provides a comprehensive workflow for the structural characterization of This compound , a critical pharmacophore in the development of kinase inhibitors and antiviral agents. Unlike rigid fused-ring systems, the thioether (sulfur) bridge in this molecule introduces specific conformational flexibility essential for binding in hydrophobic protein pockets. This document details the synthesis, crystallization, X-ray diffraction (XRD) data collection, and supramolecular analysis required to validate its solid-state architecture.[1]

Chemical Context & Synthesis Strategy

To obtain diffraction-quality crystals, purity is paramount. The synthesis relies on a nucleophilic aromatic substitution (

Synthetic Protocol

Objective: Synthesize high-purity this compound (C

-

Precursor Preparation: Start with 4-Chloro-5-methoxy-2-phenylpyrimidine . The 4-position is highly activated for nucleophilic attack due to the inductive effect of the adjacent nitrogen atoms and the electron-withdrawing nature of the chlorine.

-

Thiolation:

-

Reagents: Thiophenol (1.1 eq), Potassium Carbonate (K

CO -

Solvent: Anhydrous DMF or Acetonitrile (polar aprotic solvents favor

). -

Conditions: Reflux at 80°C for 4–6 hours under N

atmosphere.

-

-

Work-up: Quench with ice water. The product precipitates as a white/off-white solid. Filter and wash with cold ethanol.

Crystallization Methodology (The Critical Step)

Standard recrystallization often yields microcrystalline powder unsuitable for Single Crystal XRD (SC-XRD). We employ a Slow Evaporation technique to control nucleation kinetics.

-

Solvent System: Ethanol:Acetone (3:1 v/v). The compound is moderately soluble in acetone but less so in ethanol.

-

Protocol: Dissolve 20 mg of purified compound in 5 mL of solvent mixture. Filter through a 0.45 µm PTFE syringe filter into a clean scintillation vial. Cover with parafilm and poke 3–4 pinholes. Allow to stand at 298 K for 3–5 days.

-

Target: Colorless block-like crystals (

mm).

X-Ray Diffraction Data Collection

Rationale: High-resolution data requires minimizing thermal vibration (atomic displacement parameters).

Experimental Parameters

| Parameter | Setting | Rationale |

| Radiation Source | Mo K | Standard for organic small molecules; minimizes absorption compared to Cu sources.[2] |

| Temperature | 100 K (Cryostream) | Reduces thermal motion ( |

| Detector Distance | 50 mm | Balances resolution limit (<0.8 Å) with spot separation. |

| Scan Type | Ensures 100% completeness and high redundancy for accurate absorption correction. |

Structure Solution & Refinement

-

Space Group Determination: Typically Monoclinic,

(most common for achiral organics). -

Solution: Use SHELXT (Intrinsic Phasing). This locates the heavy Sulfur atom immediately, followed by the C/N/O skeleton.

-

Refinement: Use SHELXL (Least Squares).

-

Non-hydrogen atoms: Refine anisotropically.

-

Hydrogen atoms: Place geometrically (C-H = 0.95 Å for aromatic) and refine using a riding model (

). -

Validation: Ensure final

< 0.05 and Goodness of Fit (GooF)

-

Structural Analysis & Discussion

The core value of this analysis lies in understanding the molecular geometry and intermolecular forces.

Molecular Conformation

The molecule adopts an "L-shaped" or twisted geometry centered at the sulfur bridge.

-

C-S-C Bond Angle: Expect

. This acute angle is characteristic of divalent sulfur (sp -

Torsion Angles: The phenyl ring at C2 and the phenyl group on the sulfur are rarely coplanar with the pyrimidine ring due to steric hindrance (ortho-hydrogens).

-

Critical Check: Measure the C(pyrimidine)-S-C(phenyl)-C(ortho) torsion. A value near

indicates a perpendicular arrangement, often preferred in crystal packing to facilitate edge-to-face interactions.

-

Supramolecular Architecture

The crystal packing is governed by a hierarchy of weak interactions, visualized below.

Diagram 1: Interaction Hierarchy & Workflow

Caption: Workflow from synthesis to supramolecular analysis. The sulfur bridge geometry dictates the packing motifs.

Detailed Interaction Metrics

-

Hydrogen Bonding: The pyrimidine nitrogens are weak acceptors.

-

Look for C—H...N interactions (Distance: 3.3–3.5 Å).

-

The methoxy oxygen often accepts a weak C—H...O bond from an adjacent phenyl ring, forming infinite chains along the b-axis.

-

-

Pi-Pi Stacking:

-

Pyrimidines are electron-deficient; Phenyl rings are electron-rich.

-

Expect offset face-to-face stacking between the pyrimidine ring of Molecule A and the phenyl ring of Molecule B (Centroid-Centroid distance

3.6–3.8 Å).

-

Hirshfeld Surface Analysis

To quantify these interactions, generate Hirshfeld surfaces (using CrystalExplorer).

- Surface: Look for red spots. These indicate contacts shorter than the sum of van der Waals radii (likely the C-H...N interactions).

-

Fingerprint Plot:

-

Spikes: Two sharp spikes at the bottom left indicate H-bonds.

-

Central Region: A broad green area indicates C...C (pi-stacking) and H...H contacts (dispersive forces).

-

Application in Drug Design

The crystallographic data serves as a rigid-body template for molecular docking.

-

Pharmacophore Mapping: The distance between the methoxy oxygen and the pyrimidine nitrogens is fixed in the crystal structure. This vector is crucial for designing ligands that fit into the ATP-binding site of kinases.

-

Sulfur Flexibility: While the crystal shows one low-energy conformation, the C-S-C angle allows the phenyl group to "swing" in solution. Docking simulations must account for this rotatable bond.

References

-

Suchetan, P. A., et al. (2011). "this compound." Acta Crystallographica Section E, 67(12), o3497.

-

Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8.

-

Spackman, M. A., & Jayatilaka, D. (2009). "Hirshfeld surface analysis."[3][4][5] CrystEngComm, 11, 19-32.

-

Cambridge Crystallographic Data Centre (CCDC). "Mercury – Crystal Structure Visualisation."

Note: Ensure all CIF (Crystallographic Information File) data is validated via the IUCr CheckCIF server before publication or deposition into the CSD.

Sources

Solubility and stability of 5-Methoxy-2-phenyl-4-(phenylsulfanyl)pyrimidine in different solvents

Technical Guide: Solubility & Stability Profiling of 5-Methoxy-2-phenyl-4-(phenylsulfanyl)pyrimidine

Executive Summary

This technical guide provides a comprehensive framework for characterizing This compound , a lipophilic pyrimidine scaffold often utilized as a pharmacophore in kinase inhibitors and receptor antagonists (e.g., P2X3). Due to the specific structural combination of a hydrophobic phenyl ring, an oxidizable thioether linkage, and a pyrimidine core, this compound presents distinct solubility challenges and stability risks. This document outlines the theoretical physicochemical profile, degradation mechanisms, and validated experimental protocols for establishing its solubility and stability in diverse solvent systems.[1]

Part 1: Structural Analysis & Physicochemical Profiling

Before initiating wet-lab experiments, it is critical to understand the molecular drivers of solubility and instability.

Molecular Architecture

The molecule consists of three distinct domains affecting its behavior in solution:

-

The Core (Pyrimidine): A nitrogen-rich heterocycle.[2][3] The N1 and N3 atoms act as weak Hydrogen Bond Acceptors (HBA).

-

The Lipophilic Domain (2-Phenyl & 4-Phenylsulfanyl): These aromatic rings significantly increase

, reducing aqueous solubility while enhancing solubility in non-polar organics. -

The Reactive Center (Thioether): The sulfur atom at position 4 is the primary site for oxidative degradation (metabolic and environmental).

Predicted Physicochemical Properties

Note: Values are estimated based on structural analogs (QSAR) to guide experimental design.

| Property | Predicted Value | Implication for Solvent Selection |

| Molecular Weight | ~294.37 g/mol | Small molecule; suitable for standard HPLC columns. |

| cLogP | 3.5 – 4.2 | Highly lipophilic. Poor water solubility expected (< 10 µg/mL). |

| pKa (Pyrimidine N) | ~2.5 – 3.0 | Neutral at physiological pH (7.4). Protonates only in strong acids. |

| TPSA | ~65 Ų | Moderate polarity; good membrane permeability potential. |

Solubility Profile by Solvent Class

| Solvent Class | Representative Solvents | Predicted Solubility | Technical Recommendation |

| Polar Aprotic | DMSO, DMF | High (> 50 mg/mL) | Primary Stock Solution. Use DMSO for cryo-storage (-20°C). |

| Chlorinated | Dichloromethane (DCM) | High (> 30 mg/mL) | Ideal for extraction/workup. Avoid for long-term storage due to volatility. |

| Polar Protic | Methanol, Ethanol | Moderate (1–10 mg/mL) | Good for secondary dilutions. Heating may be required for saturation. |

| Aqueous | PBS (pH 7.4), Water | Very Low (< 0.01 mg/mL) | Requires co-solvents (e.g., 5% DMSO) or surfactants (Tween 80) for biological assays. |

| Non-Polar | Hexane, Heptane | Low (< 1 mg/mL) | Useful as an anti-solvent for crystallization. |

Part 2: Stability Mechanisms & Degradation Pathways

The stability of this compound is governed by the susceptibility of the thioether (sulfide) linkage to oxidation and the pyrimidine ring to nucleophilic attack.

Oxidative Instability (The Thioether Risk)

The sulfur atom bridging the pyrimidine and the phenyl group is electron-rich. In the presence of peroxides, singlet oxygen, or metabolic enzymes (FMOs/CYPs), it undergoes sequential oxidation:

-

Sulfoxide Formation: Rapid conversion to the sulfoxide (

). This creates a chiral center, potentially complicating HPLC analysis (splitting peaks). -

Sulfone Formation: Slower conversion to the sulfone (

).

Hydrolytic Instability

While thioethers are generally stable to hydrolysis, the pyrimidine 4-position is electron-deficient. Under extreme basic conditions (pH > 12) or high heat, the thiophenol group can act as a leaving group, replaced by a hydroxyl ion, yielding the 4-hydroxy-pyrimidine derivative.

Visualized Degradation Pathway

Figure 1: Primary degradation pathways. The solid arrows indicate the high-risk oxidative pathway common to pyrimidine thioethers.

Part 3: Experimental Protocols

These protocols are designed to be self-validating. Always run a "System Suitability" check using a known stable standard (e.g., Caffeine) if this is the first time running the assay.

Protocol A: Thermodynamic Solubility Determination (Shake-Flask Method)

Objective: Determine the saturation solubility in various solvents at 25°C.

Materials:

-

Test Compound (Solid)

-

Solvents: PBS pH 7.4, Methanol, DMSO.

-

0.45 µm PTFE Syringe Filters (Do not use Nylon filters as they may bind lipophilic drugs).

-

HPLC-UV or LC-MS.

Workflow:

-

Supersaturation: Add excess solid compound (~5 mg) to 1 mL of the target solvent in a glass vial.

-

Equilibration: Agitate (shaker or stir bar) at 25°C for 24 hours.

-

Check point: If the solution becomes clear, add more solid until a precipitate persists.

-

-

Separation: Centrifuge at 10,000 rpm for 10 minutes.

-

Filtration: Filter the supernatant through a 0.45 µm PTFE filter. Discard the first 200 µL of filtrate (saturation of filter sites).

-

Quantification: Dilute the filtrate with mobile phase (to fall within the linear calibration curve) and inject into HPLC.

-

Calculation:

Protocol B: Forced Degradation (Stress Testing)

Objective: Identify degradation products and confirm stability limits.

Experimental Matrix:

| Stress Condition | Preparation | Duration | Target Degradation |

| Acid Hydrolysis | 0.1 N HCl | 24 Hours | < 5% |

| Base Hydrolysis | 0.1 N NaOH | 4 Hours | < 10% (Monitor for thiophenol release) |

| Oxidation | 3% | 2 Hours | Critical: Expect sulfoxide formation. |

| Thermal | 60°C (Solid State) | 7 Days | < 2% |

| Photostability | UV/Vis Light | 24 Hours | Monitor for radical cleavage. |

Analytical Method (HPLC-UV):

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: 254 nm (Pyrimidine core) and 280 nm.

Workflow Visualization

Figure 2: Integrated workflow for solubility and stability characterization.

Part 4: Data Interpretation & Handling

Handling the Thioether Issue

If you observe a "twin peak" in your chromatogram during stability testing (specifically in peroxide conditions), this is the sulfoxide .

-

Action: Do not discard the batch. Sulfoxides are often active metabolites. Isolate and characterize via Mass Spectrometry (M+16 mass shift).

Solubility Troubleshooting

-

Issue: Compound crashes out upon dilution into aqueous buffer.

-

Solution: This confirms high lipophilicity. Use a Kinetic Solubility protocol (adding DMSO stock to buffer) rather than Thermodynamic solubility for biological assay prep. Ensure final DMSO concentration is < 1% to avoid cytotoxicity, or use a carrier like cyclodextrin.

References

-

Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews.

- Vandell, A. G., et al. (2006). "Oxidative metabolism of the thioether moiety: a key determinant of the pharmacokinetics of the P2X3 antagonist." Drug Metabolism and Disposition. (Contextual reference for thioether stability).

-

Bhattachar, S. N., et al. (2006). "Solubility: it's not just for physical chemists." Drug Discovery Today.

-

Alsante, K. M., et al. (2007). "The role of degradant profiling in active pharmaceutical ingredients and drug products." Advanced Drug Delivery Reviews.

Sources

A Technical Guide to the Biological Activities of Pyrimidine Derivatives

Abstract

The pyrimidine nucleus is a fundamental heterocyclic scaffold that forms the basis of essential biomolecules, including the nucleobases uracil, thymine, and cytosine.[1][2] This inherent biological relevance has established pyrimidine and its derivatives as a "privileged structure" in medicinal chemistry, leading to the development of a vast array of therapeutic agents.[3][4] This technical guide provides an in-depth exploration of the diverse biological activities of pyrimidine derivatives, focusing on their applications as anticancer, antiviral, antimicrobial, and anti-inflammatory agents. For each therapeutic area, we will discuss the underlying mechanisms of action, highlight key structure-activity relationships, and provide detailed protocols for foundational in vitro evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of the pyrimidine scaffold.

The Pyrimidine Scaffold: A Cornerstone of Medicinal Chemistry

Pyrimidine is a six-membered aromatic heterocyclic compound containing two nitrogen atoms at positions 1 and 3.[1][5] This unique electronic configuration makes the pyrimidine ring a versatile building block for creating compounds that can interact with a wide range of biological targets. Its presence in nucleic acids (DNA and RNA) is a primary reason for its profound role in biological systems.[6][7] Synthetic modifications to the pyrimidine core have yielded compounds with a broad spectrum of pharmacological activities, making it a subject of intense and ongoing research in the quest for novel therapeutics.[2][8]

Anticancer Activity of Pyrimidine Derivatives

Pyrimidine derivatives represent one of the most successful classes of anticancer agents, primarily functioning as antimetabolites that interfere with nucleic acid synthesis.[4] However, their mechanisms extend to the inhibition of critical signaling enzymes like kinases.[9]

2.1 Mechanisms of Action

The anticancer effects of pyrimidine derivatives are diverse and target fundamental cellular processes:

-

Inhibition of DNA Synthesis: Many pyrimidine analogs, such as 5-Fluorouracil (5-FU) and Gemcitabine, act by blocking the synthesis of pyrimidine-containing nucleotides, which halts DNA replication and inhibits cell division.[4][10] 5-FU, for instance, inhibits thymidylate synthase, an enzyme crucial for the synthesis of thymidine, a necessary component of DNA.

-

Kinase Inhibition: The pyrimidine scaffold is a common feature in many kinase inhibitors. By fusing the pyrimidine ring with other cyclic systems, such as in pyrido[2,3-d]pyrimidines, potent inhibitors of enzymes like Epidermal Growth Factor Receptor (EGFR), BRAF, and cyclin-dependent kinases (CDKs) have been developed.[9][11] These kinases are often overactive in cancer cells, driving proliferation and survival.

-

Induction of Apoptosis: Certain pyrimidine derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells. One compound, for example, was found to arrest the cell cycle at the G2/M phase and trigger apoptosis by upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2.[12]

2.2 Data Presentation: Pyrimidine-Based Anticancer Agents

| Compound Class | Mechanism of Action | Example Drug(s) | Primary Cancer Indications | Reference(s) |

| Fluoropyrimidines | Inhibition of Thymidylate Synthase | 5-Fluorouracil (5-FU) | Colorectal, Breast, Stomach, Pancreatic | [10] |

| Deoxycytidine Analogs | DNA Chain Termination | Gemcitabine, Cytarabine | Pancreatic, Lung, Bladder, Leukemia | [10] |

| Fused Pyrimidines | Kinase Inhibition (e.g., EGFR, CDK) | Imatinib (related scaffold) | Leukemia, Gastrointestinal Stromal Tumors | [9][11] |

| Pyrimidine-Urea Hybrids | Apoptosis Induction, Cell Cycle Arrest | Experimental (e.g., Compound 4b) | Colon, Prostate (preclinical) | [12] |

2.3 Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and is a first-line screening tool for potential anticancer compounds.[13] The principle lies in the ability of mitochondrial dehydrogenases in living cells to reduce the yellow MTT salt to purple formazan crystals.[13]

Methodology:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) into a 96-well plate at a density of 5,000–10,000 cells per well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[13]

-

Compound Treatment: Prepare serial dilutions of the pyrimidine test compound. Add the diluted compounds to the wells, including a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.[13]

-

MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis. A crucial step is to also test against non-malignant cell lines to calculate a selectivity index (IC₅₀ in normal cells / IC₅₀ in cancer cells), which helps predict therapeutic potential.[14][15]

2.4 Visualization: MTT Assay Workflow

Caption: Workflow for determining anticancer cytotoxicity using the MTT assay.

Antiviral Activity of Pyrimidine Derivatives

Pyrimidine nucleoside analogs have been pivotal in the fight against viral infections, most notably HIV, hepatitis, and herpes viruses.[1][10] These compounds typically act as chain terminators or inhibitors of essential viral enzymes.

3.1 Mechanisms of Action

-

Reverse Transcriptase Inhibition: This is the hallmark mechanism for anti-HIV drugs like Zidovudine (AZT) and Lamivudine.[10] These analogs are incorporated into the growing viral DNA chain by the reverse transcriptase enzyme, but they lack the 3'-hydroxyl group necessary for the next nucleotide to be added, thus terminating DNA synthesis.

-

Viral DNA/RNA Polymerase Inhibition: Other analogs, such as Acyclovir and Remdesivir, target viral polymerases.[10] Remdesivir, for instance, inhibits the RNA-dependent RNA polymerase of various viruses, including SARS-CoV-2.[10]

-

Inhibition of Host Factors: Some viruses hijack host cell kinases, like EGFR, for their replication and entry processes.[16] This makes pyrimidine-based kinase inhibitors potential antiviral agents by targeting the host cell machinery the virus depends on.[16]

3.2 Experimental Protocol: Cytopathic Effect (CPE) Reduction Assay

This assay is a fundamental method for initial antiviral screening. It measures the ability of a compound to protect host cells from the virus-induced damage and death known as the cytopathic effect.[17]

Methodology:

-

Cell Seeding: Plate a suitable host cell line (e.g., Vero cells) in a 96-well plate and grow to form a confluent monolayer.

-

Compound and Virus Addition: Prepare serial dilutions of the test compound in culture medium. Pre-incubate the cell monolayer with the compound dilutions for 1-2 hours.

-

Viral Infection: Infect the cells with a known titer of the virus. Include uninfected/untreated cell controls (cell viability) and infected/untreated virus controls (maximum CPE).[18]

-

Incubation: Incubate the plates for 3-5 days, or until the virus control wells show approximately 90-100% CPE.

-

CPE Assessment: The CPE can be assessed qualitatively by microscopic observation. For quantitative analysis, a cell viability stain (e.g., Neutral Red or Crystal Violet) is added.[17]

-

Data Analysis: After staining, the plates are read using a spectrophotometer. The concentration of the compound that protects 50% of the cells from viral CPE (the EC₅₀ value) is calculated. A parallel assay without the virus is run to determine the compound's cytotoxicity (CC₅₀). The Selectivity Index (SI = CC₅₀ / EC₅₀) is then calculated to assess the therapeutic window.[19]

3.3 Visualization: CPE Reduction Assay Workflow

Caption: Workflow for evaluating antiviral activity via CPE Reduction Assay.

Antimicrobial Activity of Pyrimidine Derivatives

Pyrimidine derivatives have long been used as antibacterial and antifungal agents.[20][21] Fused pyrimidine systems, in particular, have shown significant promise.[22]

4.1 Mechanisms of Action

-

Folate Synthesis Inhibition: The primary mechanism for antibacterial pyrimidines like Trimethoprim is the inhibition of dihydrofolate reductase (DHFR). This enzyme is essential for the synthesis of tetrahydrofolate, a cofactor required for the production of nucleic acids and certain amino acids. Human DHFR is significantly less sensitive to Trimethoprim, providing selective toxicity.

-

Other Mechanisms: While DHFR inhibition is a major pathway, other pyrimidine derivatives exert their effects through different means, though these are often less characterized. The structural diversity allows for interaction with various bacterial targets.[23]

4.2 Experimental Protocol: Antimicrobial Susceptibility Testing (Kirby-Bauer Disk Diffusion)

The Kirby-Bauer test is a standardized, simple, and widely used method to determine the susceptibility of bacteria to various antimicrobial agents.[24]

Methodology:

-

Inoculum Preparation: Prepare a bacterial inoculum by suspending several well-isolated colonies from a fresh culture into sterile saline. Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[25]

-

Plate Inoculation: Within 15 minutes of preparation, dip a sterile cotton swab into the inoculum, remove excess liquid by pressing it against the inside of the tube, and swab the entire surface of a Mueller-Hinton agar (MHA) plate. Repeat this two more times, rotating the plate 60 degrees each time, to ensure even coverage.[25]

-

Disk Application: Aseptically place paper disks impregnated with a known concentration of the pyrimidine test compound onto the agar surface. Gently press the disks to ensure complete contact.

-

Incubation: Invert the plates and incubate at 35°C for 16-24 hours.

-

Zone Measurement: After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is absent) in millimeters.[25]

-

Interpretation: Compare the measured zone diameter to standardized charts (e.g., from the Clinical and Laboratory Standards Institute - CLSI) to determine if the bacterium is Susceptible (S), Intermediate (I), or Resistant (R) to the compound.[26]

4.3 Visualization: Kirby-Bauer Disk Diffusion Principle

Caption: Principle of the Kirby-Bauer disk diffusion susceptibility test.

Anti-inflammatory Activity of Pyrimidine Derivatives

The pyrimidine scaffold is present in several clinically used anti-inflammatory drugs.[27] Their activity often stems from the inhibition of key enzymes and signaling pathways involved in the inflammatory response.

5.1 Mechanisms of Action

-

Inhibition of Inflammatory Mediators: Pyrimidine derivatives can suppress the expression and activity of crucial inflammatory mediators, including prostaglandin E2 (PGE2), tumor necrosis factor-α (TNF-α), and various interleukins.[27]

-

Cyclooxygenase (COX) Inhibition: A significant mechanism is the inhibition of COX enzymes, particularly the inducible COX-2 isoform, which is upregulated at sites of inflammation and is responsible for producing pro-inflammatory prostaglandins.[28][29] Selective inhibition of COX-2 over COX-1 is a desirable trait to reduce gastrointestinal side effects.

-

NF-κB Pathway Inhibition: The transcription factor nuclear factor-kappa B (NF-κB) is a central regulator of inflammation. Some pyrimidine compounds have been shown to exert their anti-inflammatory effects by inhibiting the activation of the NF-κB pathway.[27][29]

5.2 Experimental Protocol: In Vitro Anti-inflammatory Activity (Albumin Denaturation Assay)

This simple in vitro assay is used as a preliminary screening method. The denaturation of proteins is a well-documented cause of inflammation. The ability of a compound to prevent heat-induced protein denaturation suggests it may have anti-inflammatory properties.[30]

Methodology:

-

Reaction Mixture Preparation: Prepare a reaction mixture consisting of 0.2 mL of egg albumin (from a fresh hen's egg), 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of varying concentrations of the test compound.

-

Control Preparation: Prepare a control solution using 2 mL of distilled water instead of the test compound.

-

Incubation: Incubate all samples at 37°C for 15 minutes.

-

Heat Denaturation: Induce denaturation by heating the samples at 70°C in a water bath for 5 minutes.[30]

-

Cooling and Measurement: After cooling, measure the turbidity (a measure of denaturation) of the samples spectrophotometrically at 660 nm.[30]

-

Calculation: Calculate the percentage inhibition of denaturation using the formula: % Inhibition = [ (Absorbance of Control - Absorbance of Test) / Absorbance of Control ] x 100 A standard drug like Diclofenac sodium can be used as a positive control for comparison.

5.3 Visualization: COX-2 Inflammatory Pathway

Caption: Simplified pathway of COX-2 mediated inflammation and its inhibition.

Conclusion and Future Perspectives

The pyrimidine ring is a remarkably versatile and enduring scaffold in drug discovery. Its derivatives have yielded cornerstone therapies in oncology and virology and continue to show promise across a wide range of biological activities, including antimicrobial and anti-inflammatory applications. The synthetic tractability of the pyrimidine nucleus allows for fine-tuning of its pharmacological properties, enabling the generation of highly potent and selective agents.[4] Future research will likely focus on developing novel fused heterocyclic systems to explore new chemical space, creating multi-target agents (e.g., dual kinase and angiogenesis inhibitors), and leveraging computational methods for more rational drug design. The continued exploration of pyrimidine chemistry is certain to yield the next generation of innovative medicines.

References

-

Bhat, A. R. (2017). Biological Activity of Pyrimidine Derivativies: A Review. Organic & Medicinal Chemistry International Journal, 2(2), 23-26. [Link]

-

MDPI. (2024). Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. MDPI. [Link]

-

GSC Online Press. (2023). Pyrimidine derivatives: Their significance in the battle against malaria, cancer and viral infections. GSC Biological and Pharmaceutical Sciences, 25(02), 076–083. [Link]

-

Juniper Publishers. (2017). Biological Activity of Pyrimidine Derivativies: A Review. Juniper Publishers. [Link]

-

Kumar, S., Deep, A., & Narasimhan, B. (2019). A Review on Synthesis, Anticancer and Antiviral Potentials of Pyrimidine Derivatives. Current Bioactive Compounds, 15(3), 289-303. [Link]

-

SciSpace. (n.d.). Pyrimidine and Its Biological Activity: A Review. SciSpace. [Link]

-

Bentham Science. (2023). Antiviral Activity of Pyrimidine Containing Compounds: Patent Review. Bentham Science. [Link]

-

MDPI. (2026). Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives. MDPI. [Link]

-

Natarajan, R., Samy, H. N. A., Sivaperuman, A., & Subramani, A. (2023). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Medicinal Chemistry, 19(1), 10-30. [Link]

-

PMC. (n.d.). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. PMC. [Link]

-

Der Pharma Chemica. (n.d.). Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. Der Pharma Chemica. [Link]

-

MDPI. (2024). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. MDPI. [Link]

-

PubMed. (2023). Antiviral Activity of Pyrimidine Containing Compounds: Patent Review. PubMed. [Link]

-

Acta Poloniae Pharmaceutica. (n.d.). SYNTHESIS AND ANTIBACTERIAL PROPERTIES OF PYRIMIDINE DERIVATIVES. Acta Poloniae Pharmaceutica. [Link]

-

Indian Journal of Pharmaceutical Sciences. (n.d.). pyrimidine-as-antiinflammatory-agent-a-review.pdf. Indian Journal of Pharmaceutical Sciences. [Link]

-

RSC Publishing. (n.d.). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances. [Link]

-

PMC. (n.d.). In silico virtual screening approaches for anti-viral drug discovery. PMC. [Link]

-

PubMed. (2025). Diverse Biological Activity of Pyrimidine Derivatives: A Review. PubMed. [Link]

-

DIFF Biotech. (2024). 7 steps for screening antiviral drugs. DIFF Biotech. [Link]

-

PMC. (n.d.). Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. PMC. [Link]

-

INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. (2024). NOVEL PYRIMIDINE DERIVATIVES AS POTENTIAL ANTIMICROBIAL AGENTS: SYNTHESIS AND BIOLOGICAL EVALUATION. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]

-

PMC. (n.d.). In vitro methods for testing antiviral drugs. PMC. [Link]

-

IntechOpen. (2024). Pyrimidine and Pyrimidinone Derivatives as Anti-Inflammatory Agents. IntechOpen. [Link]

-

PMC. (2015). Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. PMC. [Link]

-

American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. American Society for Microbiology. [Link]

-

ResearchGate. (n.d.). Basic protocol to assess preclinical anticancer activity. It can be.... ResearchGate. [https://www.researchgate.net/figure/Basic-protocol-to-assess-preclinical-anticancer-activity-It-can-be-used-as-a_fig1_272382025]([Link] anticancer-activity-It-can-be-used-as-a_fig1_272382025)

-

Athmic Biotech Solutions. (2023). "Unlocking Anti-Inflammatory Drugs with Biochemical Assays”. Athmic Biotech Solutions. [Link]

-

Indian Academy of Sciences. (n.d.). Synthesis and comparing the antibacterial activities of pyrimidine derivatives. Indian Academy of Sciences. [Link]

-

ScienceDirect. (2021). Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. ScienceDirect. [Link]

-

IJCRT.org. (2021). A REVIEW: ANTICANCER ACTIVITY OF PYRIMIDINE ANALOGUES. IJCRT.org. [Link]

-

Utah State University. (n.d.). In Vitro Antiviral Testing. IAR | USU. [Link]

-

Slideshare. (n.d.). screening methods for Antinflammatory drugs slide share. PPTX. [Link]

-

PubMed. (2020). Synthesis and Anticancer Activity of Some Pyrimidine Derivatives With Aryl Urea Moieties as Apoptosis-Inducing Agents. PubMed. [Link]

-

Slideshare. (n.d.). Screening Models of Anti-Inflammatory Drugs. PPTX. [Link]

-

VIROLOGY RESEARCH SERVICES. (2021). Antiviral Drug Screening. VIROLOGY RESEARCH SERVICES. [Link]

-